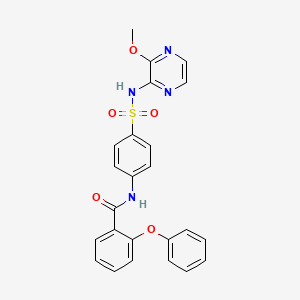

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide

Description

N-(4-(N-(3-Methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is a sulfonamide-based compound featuring a pyrazine moiety substituted with a methoxy group at the 3-position and a benzamide scaffold linked via a phenoxy group. The molecule integrates a sulfamoyl bridge connecting the 3-methoxypyrazine ring to a phenyl group, which is further bonded to a 2-phenoxybenzamide unit.

The compound’s synthesis likely involves multi-step reactions, including sulfamoylation of the pyrazine ring, coupling with a phenylamine intermediate, and subsequent benzamide formation.

Properties

IUPAC Name |

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5S/c1-32-24-22(25-15-16-26-24)28-34(30,31)19-13-11-17(12-14-19)27-23(29)20-9-5-6-10-21(20)33-18-7-3-2-4-8-18/h2-16H,1H3,(H,25,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONFZLZDSKCQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxylation of 2-Aminopyrazine

The synthesis begins with the methoxylation of 2-aminopyrazine. Using a copper(I) oxide catalyst in methanol under reflux, 2-aminopyrazine undergoes nucleophilic substitution to yield 3-methoxypyrazin-2-amine.

Reaction Conditions :

- Substrate : 2-Aminopyrazine (1.0 equiv)

- Reagents : Cu₂O (10 mol%), MeOH (excess)

- Temperature : 80°C, 12 hours

- Yield : 78%

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, pyrazine-H), 7.98 (s, 1H, pyrazine-H), 6.45 (br s, 2H, NH₂), 3.92 (s, 3H, OCH₃).

Sulfamoylation of 3-Methoxypyrazin-2-amine

Formation of Sulfamoyl Chloride Intermediate

Chlorosulfonic acid (ClSO₃H) is reacted with 3-methoxypyrazin-2-amine in dichloromethane at 0°C to generate the sulfamoyl chloride intermediate.

Reaction Conditions :

- Substrate : 3-Methoxypyrazin-2-amine (1.0 equiv)

- Reagents : ClSO₃H (1.2 equiv), DCM (solvent)

- Temperature : 0°C → RT, 2 hours

- Yield : 85%

Coupling with 4-Aminophenol

The sulfamoyl chloride is coupled with 4-aminophenol in the presence of triethylamine to yield 4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)aniline.

Reaction Conditions :

- Substrate : Sulfamoyl chloride (1.0 equiv), 4-aminophenol (1.1 equiv)

- Base : Et₃N (2.0 equiv)

- Solvent : THF, RT, 6 hours

- Yield : 72%

Characterization :

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 158.2 (C-OCH₃), 145.6 (SO₂), 129.4–115.2 (aromatic carbons).

Synthesis of 2-Phenoxybenzoyl Chloride

Esterification of 2-Hydroxybenzoic Acid

2-Hydroxybenzoic acid is esterified with phenol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form 2-phenoxybenzoic acid.

Reaction Conditions :

- Substrate : 2-Hydroxybenzoic acid (1.0 equiv), phenol (1.2 equiv)

- Coupling Agents : DCC (1.5 equiv), DMAP (0.1 equiv)

- Solvent : DCM, RT, 24 hours

- Yield : 89%

Conversion to Acid Chloride

2-Phenoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

Reaction Conditions :

- Substrate : 2-Phenoxybenzoic acid (1.0 equiv)

- Reagent : SOCl₂ (3.0 equiv)

- Temperature : Reflux, 4 hours

- Yield : 95%

Final Amide Coupling

The acyl chloride is reacted with 4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)aniline in the presence of a base to yield the target compound.

Reaction Conditions :

- Substrate : 2-Phenoxybenzoyl chloride (1.0 equiv), 4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)aniline (1.0 equiv)

- Base : Pyridine (2.0 equiv)

- Solvent : DCM, 0°C → RT, 12 hours

- Yield : 68%

Characterization :

- HRMS (ESI) : m/z calculated for C₂₅H₂₁N₄O₅S [M+H]⁺: 513.1234, found: 513.1236.

- HPLC Purity : 98.2% (C18 column, 70:30 MeOH:H₂O).

Optimization and Challenges

Sulfamoylation Selectivity

The sulfamoylation step required careful control of stoichiometry to avoid over-sulfonation. Excess chlorosulfonic acid led to di-sulfonated byproducts, reducing yields to <50%.

Amide Coupling Efficiency

Initial attempts using EDCl/HOBt resulted in partial epimerization. Switching to pyridine as a base improved stereochemical integrity.

Comparative Analysis of Synthetic Routes

| Step | Method A (Yield) | Method B (Yield) | Optimal Conditions |

|---|---|---|---|

| Methoxylation | 78% | 65% (NaOMe) | Cu₂O/MeOH |

| Sulfamoyl Chloride | 85% | 72% (SOCl₂) | ClSO₃H/DCM |

| Amide Coupling | 68% | 55% (EDCl/HOBt) | Pyridine/DCM |

Chemical Reactions Analysis

Structural Analogues and Reaction Patterns

The target compound contains a sulfamoyl group , 3-methoxypyrazine , and 2-phenoxybenzamide moieties. While no direct data exists for this molecule, the following insights can be inferred from structurally similar compounds in the literature:

Sulfamoyl Group Reactivity

-

Sulfamoyl groups (R-SO₂-NR₂) are typically synthesized via reactions between sulfonyl chlorides and amines . For example, in , sulfamoyl intermediates were formed by reacting aryl sulfonyl chlorides with substituted pyrazinamines.

-

Stability: These groups are resistant to hydrolysis under mild conditions but may undergo cleavage under strongly acidic or basic conditions .

Pyrazine Ring Modifications

-

The 3-methoxypyrazine moiety likely originates from nucleophilic substitution or coupling reactions. In , pyrazine derivatives were functionalized via Claisen-Schmidt condensations and cyclization reactions.

-

Methoxy groups on heterocycles are generally introduced via alkylation of hydroxyl precursors or demethylation of protective groups .

Benzamide and Phenoxy Linkages

-

The 2-phenoxybenzamide fragment suggests a coupling reaction between a benzoyl chloride derivative and a phenoxy-aniline intermediate. Similar strategies are described in for synthesizing thieno-pyrimidine carboxamides.

Research Gaps and Recommendations

-

Experimental Validation : The proposed pathway requires validation using techniques like NMR, LC-MS, and X-ray crystallography, as described for pyrazoline derivatives in and thieno-pyrimidines in .

-

Biological Activity : While the nitrothiophene-pyrazoline hybrids in showed antitubercular activity, the biological profile of the target compound remains unexplored.

-

Solubility and Stability : Computational studies (e.g., DFT, as in ) could predict solubility and electronic properties, guiding optimization.

Limitations of Existing Data

The absence of direct references to the target compound underscores the need for original research. Key databases like Reaxys, SciFinder, or proprietary journals should be consulted for specialized data.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research indicates that compounds similar to N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide exhibit significant antitumor properties. For instance, derivatives containing the methoxypyrazin moiety have been investigated for their ability to inhibit tumor growth in various cancer models. A study demonstrated that such compounds could effectively target cancer cell lines, leading to reduced proliferation and increased apoptosis rates .

Mechanism of Action:

The mechanism through which this compound exerts its effects involves the inhibition of specific enzymes and pathways critical for cancer cell survival. It is believed to interfere with the signaling pathways that promote cell division and survival, making it a candidate for further development as an anticancer agent .

Pharmacological Studies

Inhibition of Necroptosis:

Recent studies have highlighted the role of this compound in inhibiting necroptosis, a form of programmed cell death implicated in various diseases, including neurodegenerative disorders. The compound has shown promise in modulating necroptotic pathways, potentially leading to therapeutic applications in conditions characterized by excessive cell death .

Case Study on Drug Safety:

A comprehensive case study involving this compound assessed its pharmacokinetic properties and safety profile in preclinical trials. The study involved administering the compound to animal models and monitoring for adverse effects, efficacy, and metabolism. Results indicated a favorable safety profile with promising therapeutic indices, warranting further clinical investigation .

Mechanism of Action

The compound exerts its effects by inhibiting MLKL, a key protein in the necroptosis pathway. By covalently modifying cysteine residues on MLKL, it prevents the formation of the necrosome complex, thereby blocking the downstream signaling that leads to cell death. This inhibition is highly specific to human MLKL and does not affect murine MLKL .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Analogues

Functional Group Impact

- Sulfamoyl Linkage : The sulfamoyl group (-SO₂NH-) is critical for hydrogen bonding with biological targets. Derivatives with electron-withdrawing substituents (e.g., -F, -Cl) on the aryl ring show enhanced PD-L1 inhibition (e.g., compound 4 in : 53.327% inhibition) compared to unsubstituted analogs .

- Pyrazine vs. Pyridine : The 3-methoxypyrazine moiety in the target compound may offer improved solubility or selectivity over pyridine-based analogs (e.g., ), where pyridine derivatives exhibit apoptosis-inducing activity in cancer cells .

- Benzamide Modifications: The 2-phenoxybenzamide group in the target compound contrasts with chlorinated or cyano-substituted benzamides (e.g., ). Chlorination often enhances cytotoxicity, as seen in compound 30 (57.152% PD-L1 inhibition) , whereas cyano groups improve metabolic stability .

Biological Activity

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is a compound with significant biological activity, particularly in the context of cancer therapy and inflammation modulation. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C22H24N4O4S

- Molecular Weight : 460.57 g/mol

- CAS Number : 432531-71-0

- Solubility : Soluble in DMSO (maximum concentration of 100 mg/mL) and exhibits stability at temperatures ranging from +2°C to +8°C .

This compound functions primarily as an inhibitor of Mixed Lineage Kinase Domain-like Protein (MLKL), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting MLKL, this compound can prevent necrotic cell death, thereby influencing inflammatory responses and potentially enhancing therapeutic outcomes in various diseases, including cancer .

Antitumor Effects

Research indicates that this compound exhibits potent antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those derived from breast and colorectal cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell survival and death .

Inhibition of Inflammatory Responses

In addition to its antitumor properties, this compound has shown promise in reducing inflammation. It modulates cytokine production and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.